molecular formula C28H26O9 B2770508 (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate CAS No. 34234-44-1

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate

Cat. No. B2770508
CAS RN: 34234-44-1
M. Wt: 506.507
InChI Key: BHQKQQXWEXIQMI-NRUNVSGISA-N
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Description

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a useful research compound. Its molecular formula is C28H26O9 and its molecular weight is 506.507. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques : This compound has been synthesized through various chemical reactions such as the Koenigs–Knorr reaction, which involves forming glycosidic bonds. The resulting compounds often exhibit specific physical properties and conformations, crucial for their potential applications in diverse fields (Mönch et al., 2013).
  • Structural Analysis : Detailed structural analyses, including spectroscopic methods like NMR and IR spectroscopy, are employed to characterize these compounds. Such analysis aids in understanding their molecular structure and potential reactivity (Bennett & Murphy, 2020).

Medicinal Chemistry and Biological Activity

  • Antifungal and Cytotoxic Properties : Compounds derived from similar structures have shown notable antifungal and cytotoxic activities. This suggests potential applications in developing treatments for infections and cancers (Wu et al., 2015).
  • Bioactivity of Related Compounds : Similar molecular structures, featuring glucopyranose rings and lactone formations, have demonstrated various biological activities such as anti-inflammatory and anti-HIV effects. These findings open avenues for further exploration in pharmacology (Ye, Sun, & Pan, 2004).

Theoretical and Computational Studies

  • Computational Analyses : Theoretical studies, including computational chemistry methods, have been applied to understand the distribution of configurational and conformational isomers of similar molecules. Such studies are essential for predicting reactivity and designing new molecules (Ren et al., 2008).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(21(17-29)34-28)35-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24-,28+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQKQQXWEXIQMI-NRUNVSGISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate

Citations

For This Compound
2
Citations
T Targel, M Portnoy - Catalysts, 2020 - mdpi.com
Following the recent development of the one-pot two-step oxidation protocol for primary β-alkoxy alcohols, additional primary β-oxy alcohols were examined under similar conditions. …
Number of citations: 3 www.mdpi.com
W Yao, G Zhao, Y Wu, L Zhou… - Journal of the …, 2022 - ACS Publications
Excited-state palladium catalysis has emerged as a promising strategy for developing novel and valuable reactions. Herein, we report the first excited-state Pd-catalyzed 1,2-radical …
Number of citations: 29 pubs.acs.org

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